molecular formula C15H16IN5O B12919607 6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide

6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide

Katalognummer: B12919607
Molekulargewicht: 409.22 g/mol
InChI-Schlüssel: NQAOTHUFAGPQFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide is a chemical compound with the molecular formula C15H16IN5O and a molecular weight of 409.23 g/mol . This compound belongs to the class of purine derivatives and is characterized by the presence of a benzamido group at the 6-position, an ethyl group at the 9-position, and a methyl group at the 7-position of the purine ring system. The iodide ion serves as the counterion to balance the charge of the purin-7-ium cation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can lead to a variety of functionalized purine compounds .

Wissenschaftliche Forschungsanwendungen

6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C15H16IN5O

Molekulargewicht

409.22 g/mol

IUPAC-Name

N-(9-ethyl-7-methylpurin-9-ium-6-yl)benzamide;iodide

InChI

InChI=1S/C15H15N5O.HI/c1-3-20-10-19(2)12-13(16-9-17-14(12)20)18-15(21)11-7-5-4-6-8-11;/h4-10H,3H2,1-2H3;1H

InChI-Schlüssel

NQAOTHUFAGPQFG-UHFFFAOYSA-N

Kanonische SMILES

CC[N+]1=CN(C2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.